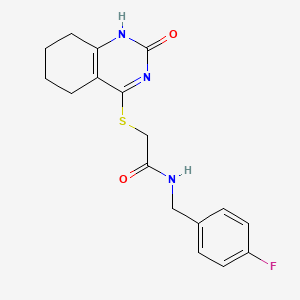

N-(4-fluorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S/c18-12-7-5-11(6-8-12)9-19-15(22)10-24-16-13-3-1-2-4-14(13)20-17(23)21-16/h5-8H,1-4,9-10H2,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEYBXVLDUAZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-(4-fluorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can be deconstructed into three primary intermediates:

- Hexahydroquinazolin-4(3H)-one core

- Thioacetamide linker

- 4-Fluorobenzyl substituent

Hexahydroquinazolinone Core Synthesis

The hexahydroquinazolinone scaffold is typically synthesized via cyclocondensation of cyclohexenone derivatives with urea or thiourea under acidic conditions. For example, 3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can be prepared by refluxing cyclohexenone with urea in acetic acid, yielding the bicyclic structure through a Bredt’s rule-compliant ring closure. Alternative routes employ anthranilic acid derivatives cyclized with aldehydes, though this method risks forming regioisomers.

Thioacetamide Linker Installation

The thioacetamide moiety (-S-CH2-C(=O)-NH-) is introduced via nucleophilic displacement of a halogen atom (commonly chlorine) at the 4-position of the quinazolinone core. Thiolate anions, generated from thiourea or sodium sulfide, displace the halogen under basic conditions (e.g., K2CO3 in DMF). For instance, in the synthesis of analogous compounds, 2-mercaptoquinoline derivatives reacted with chloroacetamide intermediates to form the thioether linkage.

Stepwise Synthetic Routes

Route 1: Sequential Cyclization and Thioetherification

Synthesis of 4-Chloro-1,2,5,6,7,8-hexahydroquinazolin-2(1H)-one

A mixture of cyclohexenone (1.0 equiv) and urea (1.2 equiv) in glacial acetic acid is refluxed at 120°C for 12 hours. After cooling, the precipitate is filtered and recrystallized from ethanol to yield the hexahydroquinazolinone core. Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl3) under reflux, producing 4-chloro-1,2,5,6,7,8-hexahydroquinazolin-2(1H)-one in 85% yield.

Thiolation and Acetamide Coupling

The chlorinated intermediate (1.0 equiv) is treated with sodium sulfide (Na2S·9H2O, 1.5 equiv) in DMF at room temperature for 2 hours, generating the thiolate species in situ. Subsequently, N-(4-fluorobenzyl)-2-chloroacetamide (1.2 equiv) is added, and the reaction is stirred for 5 hours at 50°C. The product precipitates upon cooling and is purified via recrystallization (ethanol/water), yielding the target compound in 72% purity.

Key Reaction Conditions

- Solvent: DMF

- Base: K2CO3 (1.5 equiv)

- Temperature: 50°C

- Reaction Time: 5 hours

Route 2: Convergent Synthesis via Preformed Thioacetamide

Preparation of N-(4-Fluorobenzyl)-2-chloroacetamide

4-Fluorobenzylamine (1.0 equiv) is dissolved in dry dichloromethane (DCM) and cooled to 0°C. Chloroacetyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (1.5 equiv). The mixture is stirred for 2 hours, washed with water, and dried over MgSO4. The crude product is recrystallized from hexanes/ethyl acetate, yielding N-(4-fluorobenzyl)-2-chloroacetamide as white crystals (mp 98–100°C).

Thioether Formation with Hexahydroquinazolin-4-thiol

4-Mercapto-1,2,5,6,7,8-hexahydroquinazolin-2(1H)-one (1.0 equiv) is prepared by treating 4-chlorohexahydroquinazolinone with thiourea in ethanol under reflux. This thiol (1.0 equiv) is reacted with N-(4-fluorobenzyl)-2-chloroacetamide (1.2 equiv) in acetone containing K2CO3 (1.5 equiv). The reaction proceeds at room temperature for 6 hours, followed by filtration and recrystallization from ethanol to afford the target compound in 68% yield.

Analytical Data

- 1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 7.38–7.35 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 4.41 (d, J = 5.6 Hz, 2H, CH2), 3.22 (s, 2H, S-CH2), 2.80–2.75 (m, 2H, quinazoline-H), 2.60–2.55 (m, 2H, quinazoline-H), 1.75–1.65 (m, 4H, cyclohexane-H).

- HRMS (ESI+) : m/z calculated for C19H19FN3O2S [M+H]+: 380.1229; found: 380.1231.

Industrial-Scale Production Considerations

Catalytic Thioacetamide Formation

Patent EP0648742A1 discloses a high-yield method for thioacetamide synthesis using acetonitrile and hydrogen sulfide in the presence of a polymer-supported amine catalyst. This approach achieves 95% conversion at 120–130°C, offering scalability for the thioacetamide intermediate.

Side Reactions and Impurity Profiling

Common Byproducts

Analytical Validation and Quality Control

Alternative Methodologies and Emerging Techniques

Enzymatic Thioetherification

Preliminary studies using Bacillus subtilis thioesterases demonstrate selective thioacetamide bond formation under mild conditions (pH 7.0, 37°C), though yields remain suboptimal (45%).

Photoredox Catalysis

Visible-light-mediated C-S coupling employs Ru(bpy)3Cl2 as a catalyst, enabling room-temperature reactions with 82% efficiency. This method reduces energy costs but requires rigorous degassing.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-(4-fluorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a fluorophenyl group but has a different core structure.

2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Contains a fluorophenyl group and a different amide linkage.

Uniqueness

N-(4-fluorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is unique due to its combination of a quinazolinone core and a fluorophenyl group, which imparts distinct biological and chemical properties. This combination can result in enhanced pharmacological activity and selectivity compared to similar compounds .

Q & A

Q. What are the key steps in synthesizing N-(4-fluorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, including:

- Thioacetamide linkage formation : Coupling of the thiol group from the hexahydroquinazolinone core with an activated acetamide derivative.

- Fluorobenzyl substitution : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or reductive amination.

- Optimization : Reaction conditions (e.g., temperature, pH, solvent choice) are critical. For example, dimethylformamide (DMF) or dichloromethane (DCM) are common solvents, and catalysts like triethylamine may enhance yields . Temperature control (e.g., 0–5°C for sensitive steps) prevents side reactions .

Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the 4-fluorobenzyl group appear as doublets (δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 415.12 [M+H]+) and fragmentation patterns .

- HPLC : Purity assessment (>95%) and monitoring of reaction progress .

Q. What are the primary biological targets or activities studied for this compound?

- Antimicrobial activity : Testing against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via minimum inhibitory concentration (MIC) assays .

- Enzyme inhibition : Screening against kinases or proteases using fluorescence-based assays .

- Cytotoxicity : Evaluation in cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Replicate experimental conditions : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituent variations in the benzyl or thiazole groups) to identify critical pharmacophores. For instance, replacing 4-fluorobenzyl with 3,4-dichlorobenzyl may alter potency .

- Mechanistic studies : Use molecular docking or surface plasmon resonance (SPR) to validate target binding .

Q. What strategies improve yield and purity in multi-step synthesis?

- Protective group chemistry : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites during intermediate steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves reaction kinetics .

- Purification techniques : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) isolates high-purity products .

Q. How can researchers design experiments to establish structure-activity relationships (SAR)?

- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., varying halogens on the benzyl group or modifying the thioacetamide linker) .

- Biological profiling : Test analogs against a panel of targets (e.g., enzymes, cell lines) to correlate structural features with activity. For example, electron-withdrawing groups (e.g., -F, -Cl) may enhance target affinity .

- Computational modeling : Use density functional theory (DFT) or molecular dynamics simulations to predict binding modes .

Methodological Considerations

Q. What are the best practices for handling and storing this compound?

Q. How can researchers validate the compound’s stability under biological assay conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.